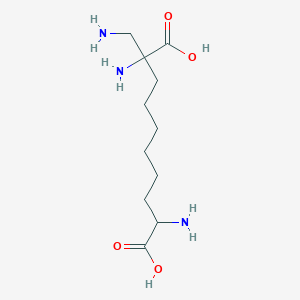
2,9-Diamino-2-(aminomethyl)decanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Diamino-2-(aminomethyl)decanedioic acid is a chemical compound with the molecular formula C11H22N4O4 It is characterized by the presence of amino groups and a decanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diamino-2-(aminomethyl)decanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of decanedioic acid with ammonia and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield. The raw materials are carefully selected and purified to minimize impurities and optimize the reaction efficiency.
化学反応の分析
Types of Reactions
2,9-Diamino-2-(aminomethyl)decanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino groups to amine groups, altering the compound’s properties.
Substitution: The amino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
科学的研究の応用
2,9-Diamino-2-(aminomethyl)decanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,9-Diamino-2-(aminomethyl)decanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may act as a substrate or inhibitor in enzymatic reactions, modulating biochemical processes.
類似化合物との比較
2,9-Diamino-2-(aminomethyl)decanedioic acid can be compared with other similar compounds, such as:
- 2,9-Diamino-2-(aminomethyl)nonanedioic acid
- 2,9-Diamino-2-(aminomethyl)octanedioic acid
These compounds share similar structural features but differ in the length of the carbon chain
特性
CAS番号 |
921226-17-7 |
|---|---|
分子式 |
C11H23N3O4 |
分子量 |
261.32 g/mol |
IUPAC名 |
2,9-diamino-2-(aminomethyl)decanedioic acid |
InChI |
InChI=1S/C11H23N3O4/c12-7-11(14,10(17)18)6-4-2-1-3-5-8(13)9(15)16/h8H,1-7,12-14H2,(H,15,16)(H,17,18) |
InChIキー |
GLEYAPPHNAJITR-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(CN)(C(=O)O)N)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


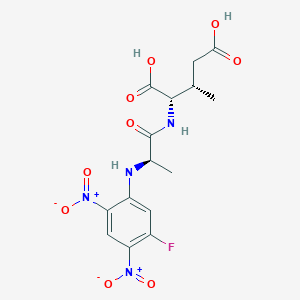
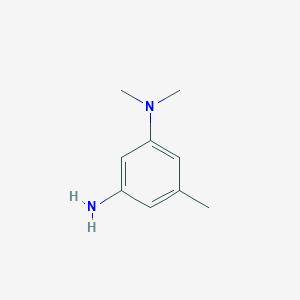
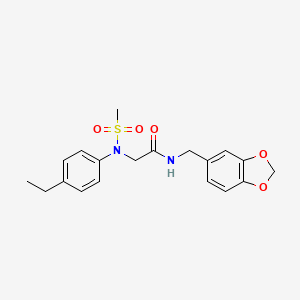
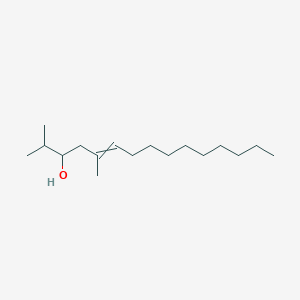
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
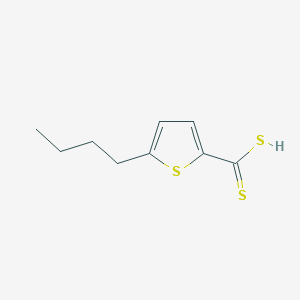
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
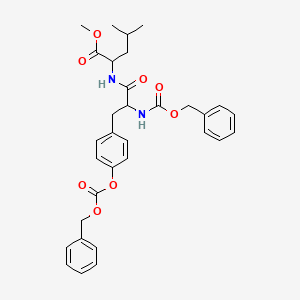
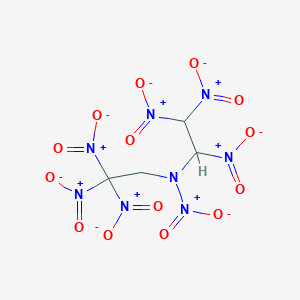
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
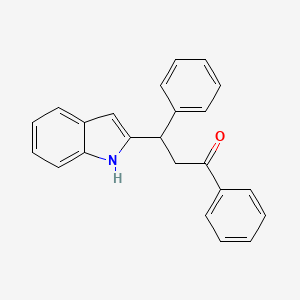
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)

